molecular formula C13H16BrNO4 B2411130 (2R)-2-[(Tert-butoxy)carbonylamino]-2-(4-bromophenyl)acetic acid CAS No. 1228570-47-5

(2R)-2-[(Tert-butoxy)carbonylamino]-2-(4-bromophenyl)acetic acid

Cat. No.: B2411130
CAS No.: 1228570-47-5
M. Wt: 330.178
InChI Key: HFPMULXPVQWEJG-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-2-[(Tert-butoxy)carbonylamino]-2-(4-bromophenyl)acetic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protected amino group and a bromophenyl group. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-[(Tert-butoxy)carbonylamino]-2-(4-bromophenyl)acetic acid typically involves the following steps:

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA) to form the Boc-protected amino acid.

    Bromination: The phenyl ring is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or a radical initiator.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be used to introduce the tert-butoxycarbonyl group into various organic compounds, providing a more sustainable and scalable method compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromine atom on the phenyl ring can undergo nucleophilic substitution reactions with various nucleophiles.

    Deprotection: The Boc group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA).

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide (NaN₃), potassium thiocyanate (KSCN), and other nucleophiles.

    Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.

Major Products

    Substitution Products: Depending on the nucleophile used, various substituted phenyl derivatives can be obtained.

    Deprotected Amino Acid: Removal of the Boc group yields the free amino acid.

Scientific Research Applications

(2R)-2-[(Tert-butoxy)carbonylamino]-2-(4-bromophenyl)acetic acid is used in various fields of scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and peptides.

    Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.

    Industry: It is used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of (2R)-2-[(Tert-butoxy)carbonylamino]-2-(4-bromophenyl)acetic acid involves its reactivity as a protected amino acid The Boc group provides stability during synthetic transformations, and its removal under acidic conditions allows for further functionalization

Comparison with Similar Compounds

Similar Compounds

    (2R)-2-[(Tert-butoxy)carbonylamino]-2-phenylacetic acid: Lacks the bromine atom, making it less reactive in substitution reactions.

    (2R)-2-[(Tert-butoxy)carbonylamino]-2-(4-chlorophenyl)acetic acid: Contains a chlorine atom instead of bromine, which affects its reactivity and the types of reactions it can undergo.

Uniqueness

The presence of the bromine atom in (2R)-2-[(Tert-butoxy)carbonylamino]-2-(4-bromophenyl)acetic acid makes it particularly useful for nucleophilic substitution reactions, providing a versatile intermediate for the synthesis of various derivatives.

Properties

IUPAC Name

(2R)-2-(4-bromophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrNO4/c1-13(2,3)19-12(18)15-10(11(16)17)8-4-6-9(14)7-5-8/h4-7,10H,1-3H3,(H,15,18)(H,16,17)/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFPMULXPVQWEJG-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C1=CC=C(C=C1)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](C1=CC=C(C=C1)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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